1-(Pyrimidin-4-yl)ethanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

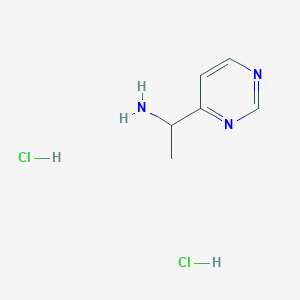

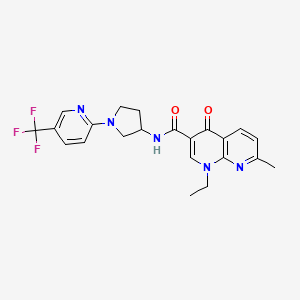

“1-(Pyrimidin-4-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C6H11Cl2N3 . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 195.09 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are 194.0377538 g/mol .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 220.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.7±3.0 kJ/mol, and the flash point is 109.5±7.6 °C . The compound has a topological polar surface area of 38.9 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A series of (S)-1-(pyrimidin-4-yl)ethan-1-amines, among others, were prepared by cyclization of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles, such as amidines and α-aminoazoles. These compounds were further studied for their structure using NMR techniques (Svete et al., 2015).

Antitumor Activity

- Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including 1-(pyrimidin-4-yl)ethanamine, were investigated for their in vitro anti-cancer activity in a panel of 12 cell lines. Compound 17 exhibited significant potency, suggesting potential medical application of these derivatives (Maftei et al., 2016).

Development of Kinase Inhibitors

- 1-(Pyrimidin-4-yl)ethanamine derivatives were utilized in the structural optimization of receptor-interacting protein kinase 1 (RIPK1) inhibitors. One such compound demonstrated potent activity in a tumor metastasis model, showcasing its therapeutic potential (Li et al., 2018).

Cytotoxicity Evaluation

- A series of 1-(pyrimidin-4-yl)ethanamine derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds showed significant cytotoxicity, highlighting their potential as anticancer agents (Alam et al., 2018).

PDE9A Inhibitor for Cognitive Disorders

- A novel PDE9A inhibitor, incorporating 1-(pyrimidin-4-yl)ethanamine, showed procognitive activity in rodent models. This suggests its application in treating cognitive disorders (Verhoest et al., 2012).

DNA Binding and Nuclease Activity

- Cu(II) complexes of ligands including 1-(pyrimidin-4-yl)ethanamine showed DNA binding propensity and nuclease activity. This indicates potential applications in biochemical research and therapeutic interventions (Kumar et al., 2012).

Antibacterial Activity

- Synthesized compounds, including 1-(pyrimidin-4-yl)ethanamine, were tested for antibacterial activity against various bacteria, providing insights into their potential use in antimicrobial therapies (Salahuddin et al., 2009).

Antiproliferative Activity

- A compound synthesized from 1-(pyrimidin-4-yl)ethanamine showed marked inhibition against several human cancer cell lines, demonstrating promising anticancer activity (Huang et al., 2020).

Luminescent Properties

- Zinc and cadmium coordination polymers constructed from ligands including 1-(pyrimidin-4-yl)ethanamine exhibited distinct luminescent properties, suggesting their use in material science and optoelectronics (Dong et al., 2009).

Anti-Tubercular Agents

- 1-(Pyrimidin-4-yl)ethanamine derivatives were synthesized and showed significant anti-tubercular activity, which could lead to new treatments for tuberculosis (Pathak et al., 2014).

Safety and Hazards

“1-(Pyrimidin-4-yl)ethanamine dihydrochloride” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It causes severe skin burns and eye damage . Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Pyrimidin-4-yl)ethanamine dihydrochloride involves the reaction of pyrimidine-4-carboxaldehyde with ethylamine followed by reduction of the resulting imine to obtain the target compound.", "Starting Materials": [ "Pyrimidine-4-carboxaldehyde", "Ethylamine", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Pyrimidine-4-carboxaldehyde is reacted with excess ethylamine in the presence of hydrochloric acid to form 1-(Pyrimidin-4-yl)ethan-1-amine.", "Step 2: The resulting imine is reduced using hydrogen gas and palladium on carbon catalyst to obtain 1-(Pyrimidin-4-yl)ethanamine.", "Step 3: The product is then treated with hydrochloric acid to obtain 1-(Pyrimidin-4-yl)ethanamine dihydrochloride as a white crystalline solid." ] } | |

Número CAS |

1257106-74-3 |

Fórmula molecular |

C6H10ClN3 |

Peso molecular |

159.62 g/mol |

Nombre IUPAC |

1-pyrimidin-4-ylethanamine;hydrochloride |

InChI |

InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-4-9-6;/h2-5H,7H2,1H3;1H |

Clave InChI |

MOJMGTCMCQAGRJ-UHFFFAOYSA-N |

SMILES |

CC(C1=NC=NC=C1)N.Cl.Cl |

SMILES canónico |

CC(C1=NC=NC=C1)N.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide](/img/structure/B2421098.png)

![(5,6-dichloropyridin-3-yl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2421101.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2421104.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2421105.png)

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2421107.png)

![1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2421112.png)

![3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B2421114.png)

![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2421115.png)

![1-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2421118.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2421119.png)